molecular formula C26H22N2O3S2 B12160457 3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one

3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one

Cat. No.: B12160457
M. Wt: 474.6 g/mol
InChI Key: OVGWBFWMGANURK-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups, including a hydroxy group, a benzothiazole moiety, a phenyl group, and a thienyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and 6-methylbenzaldehyde, a condensation reaction forms the benzothiazole ring.

    Introduction of the Pyrrolin-2-one Core: This step involves the reaction of the benzothiazole derivative with an appropriate diketone or ketoester to form the pyrrolin-2-one ring.

    Addition of the Thienyl Carbonyl Group: The thienyl carbonyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.

    Final Assembly: The final step involves coupling the intermediate compounds under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies. Its structural features suggest it could interact with biological targets like enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of multiple functional groups allows for the design of analogs with improved efficacy and reduced toxicity.

Industry

In materials science, this compound could be used in the development of novel materials with specific electronic or optical properties. Its aromatic and heterocyclic components make it a candidate for use in organic electronics or as a dye.

Mechanism of Action

The mechanism by which 3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In a medicinal context, it could interact with specific receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-(benzothiazol-2-yl)-5-phenyl-4-(2-thienyl carbonyl)-3-pyrrolin-2-one: Lacks the methyl and methylethyl groups, which could affect its reactivity and biological activity.

    3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-phenyl-4-(2-thienyl carbonyl)-3-pyrrolin-2-one: Similar structure but without the methylethyl group, potentially altering its physical and chemical properties.

Uniqueness

The presence of the 6-methylbenzothiazole and methylethylphenyl groups in 3-Hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-4-(2-thienyl carbonyl)-3-pyrrolin-2-one makes it unique. These groups can influence the compound’s solubility, stability, and interaction with biological targets, potentially enhancing its utility in various applications.

Properties

Molecular Formula

C26H22N2O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O3S2/c1-14(2)16-7-9-17(10-8-16)22-21(23(29)19-5-4-12-32-19)24(30)25(31)28(22)26-27-18-11-6-15(3)13-20(18)33-26/h4-14,22,30H,1-3H3

InChI Key

OVGWBFWMGANURK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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